molecular formula C5H5Cl2N3O B3032161 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide CAS No. 1189749-37-8

2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Cat. No.: B3032161
CAS No.: 1189749-37-8
M. Wt: 194.02
InChI Key: GLRRMZSWQWYBPB-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)acetamide is a dichloro-substituted imidazole derivative that serves as a versatile synthetic building block and intermediate in organic and medicinal chemistry research . Compounds based on this core structure are frequently utilized in the synthesis of more complex molecules for pharmaceutical applications, fine chemicals, and as reagents in synthetic organic chemistry . The presence of the acetamide linkage and the 4,5-dichloroimidazole ring makes it a valuable precursor for further chemical modifications. Related dichloroimidazole-acetamide compounds have demonstrated significant potential in scientific research, including studied antibacterial properties against strains like Staphylococcus aureus and Escherichia coli , as well as antifungal activity . Some analogs have also been investigated for anticancer potential, with research suggesting mechanisms that may involve the induction of apoptosis through reactive oxygen species (ROS) generation and the modulation of cell signaling pathways, such as increasing phosphorylated p53 levels leading to cell cycle arrest . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRRMZSWQWYBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286271
Record name 4,5-Dichloro-1H-imidazole-1-acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-37-8
Record name 4,5-Dichloro-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 4,5 Dichloro 1h Imidazol 1 Yl Acetamide and Its Analogues

Classical Synthetic Routes for 4,5-dichloro-1H-imidazole Ring Systems

The construction of the core 4,5-dichloro-1H-imidazole ring and the subsequent attachment of the acetamide (B32628) side chain are foundational steps in the synthesis of the target molecule. These processes often rely on well-established, classical organic chemistry reactions.

Nucleophilic Substitution Reactions in Imidazole (B134444) Acylation

The synthesis of substituted imidazole rings can be achieved through various methods, including one-pot condensation reactions. nih.govresearchgate.net A common approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. derpharmachemica.comchegg.com For the specific synthesis of the target compound, 4,5-dichloro-1H-imidazole serves as a key precursor. sigmaaldrich.comnih.gov

The introduction of the acetamide precursor typically occurs via N-alkylation of the imidazole ring. This is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks an electrophilic carbon. A widely used reagent for this purpose is ethyl chloroacetate (B1199739). The reaction involves refluxing the parent imidazole, such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, with ethyl chloroacetate in a suitable solvent like dry acetone, often in the presence of a base like potassium carbonate to neutralize the liberated acid. derpharmachemica.com This process yields an ester intermediate, for instance, ethyl 2-(imidazol-1-yl)acetate, which is the direct precursor to the acetamide linkage. derpharmachemica.comasianpubs.org

Formation of the Acetamide Linkage from Precursors

Once the ester intermediate, such as ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, is formed, the acetamide linkage can be generated. A common method is aminolysis, where the ester is treated with ammonia.

Alternatively, related structures like acetohydrazides can be synthesized, which are valuable for further derivatization. For example, reacting the ethyl ester intermediate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux yields the corresponding acetic acid hydrazide. derpharmachemica.comasianpubs.org This hydrazide can then be converted into various other derivatives. The direct formation of the primary acetamide, 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, is achieved by reacting the ester with ammonia. A parallel strategy has been demonstrated in the synthesis of 2-(2-nitroimidazol-1H-yl)-N-(3-fluoropropyl)acetamide, where 2-(2-nitroimidazol-1H-yl)-acetic acid is activated and then reacted with an amine to form the amide bond. nih.gov

Advanced Synthetic Techniques Applied to this compound Derivatives

To improve efficiency, yield, and environmental footprint, advanced synthetic techniques have been applied to the synthesis of imidazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reactions. derpharmachemica.com This technique has been successfully employed for the one-pot, multi-component synthesis of various substituted imidazoles. tandfonline.comnih.gov For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff bases was significantly expedited using microwave irradiation, reducing reaction times from 60-180 minutes under conventional heating to just 2-3 minutes. asianpubs.org These protocols offer benefits such as shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional reflux methods. asianpubs.orgtandfonline.com Such methods are applicable for both the formation of the imidazole core and subsequent derivatization steps. eijst.org.uk

Reactant 1Reactant 2Reactant 3ConditionsTimeYieldReference
Aryl AldehydeDiaminomaleonitrile-Microwave, HNO₃2-5 min85-96% tandfonline.com
AcetohydrazideAryl Aldehyde-Microwave, DMSO2-3 min90-96% asianpubs.org
Imidazo[1,2-a]pyrimidine-2-carbaldehydeAmineBenzilMicrowave, EtOH25 min46-80% nih.gov

Catalyst-Driven Synthesis Approaches

The use of catalysts is central to many modern synthetic strategies for imidazoles, offering improved yields and milder reaction conditions. A variety of catalysts have been explored for the multi-component synthesis of tetrasubstituted imidazoles. For example, ZSM-11 zeolite has been demonstrated as an efficient and reusable catalyst for the one-pot, four-component condensation reaction of benzil, aldehydes, anilines, and ammonium acetate under solvent-free conditions. nih.gov Similarly, novel nanostructured molten salts like 2,6-dimethylpyridinium trinitromethanide have been shown to effectively catalyze the same reaction at room temperature. rsc.org These catalyst-driven approaches are advantageous due to low catalyst loading, high yields, and simple work-up procedures. nih.gov

Derivatization and Structural Modification Strategies for Imidazole-Acetamide Scaffolds

The imidazole-acetamide scaffold is a versatile platform for further chemical modification to explore structure-activity relationships. Derivatization can occur at several positions, including the acetamide nitrogen, the terminal amide group, or the imidazole ring itself.

One common strategy involves the modification of the acetamide side chain. For example, the intermediate 2-(imidazol-1-yl)acetohydrazide can be reacted with various aldehydes to form Schiff bases or with isothiocyanates to produce thiosemicarbazides. derpharmachemica.comasianpubs.org A wide range of novel imidazole-(benz)azole and imidazole-piperazine derivatives have been synthesized by modifying the acetamide group to investigate their biological activities. nih.gov The amide bond itself can be a target for modification, such as through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. etsu.edu

Chemical Modifications of the Acetamide Moiety

The acetamide moiety of this compound is a versatile handle for chemical modification. Synthetic strategies often involve the initial preparation of an ester intermediate, such as an ethyl or tert-butyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, which serves as a common precursor for various acetamide analogues. This intermediate is typically synthesized via N-alkylation of 4,5-dichloro-1H-imidazole with a haloacetate ester like ethyl chloroacetate or tert-butyl chloroacetate. nih.govderpharmachemica.comnih.gov

Once the ester is formed, it can be readily converted into a wide range of N-substituted acetamides through aminolysis. This reaction involves treating the ester with a primary or secondary amine, leading to the formation of a new amide bond. This approach allows for the introduction of diverse functional groups onto the acetamide nitrogen, significantly altering the compound's physicochemical properties. For instance, reacting the ester intermediate with different amines can yield various N-aryl, N-alkyl, or N-heterocyclic acetamide derivatives. nih.govelsevierpure.com

Another key transformation is the conversion of the ester to a hydrazide. By reacting the ester with hydrazine hydrate, 2-(4,5-dichloro-1H-imidazol-1-yl)acetohydrazide can be synthesized. derpharmachemica.com This hydrazide is a valuable intermediate itself, capable of undergoing further reactions to form more complex heterocyclic systems.

The table below summarizes common modifications starting from the ester precursor.

PrecursorReagentProduct TypeReference
2-(4,5-dichloro-1H-imidazol-1-yl)acetate esterPrimary/Secondary Amine (R-NH2)N-substituted-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide nih.govelsevierpure.com
2-(4,5-dichloro-1H-imidazol-1-yl)acetate esterHydrazine Hydrate (N2H4·H2O)2-(4,5-dichloro-1H-imidazol-1-yl)acetohydrazide derpharmachemica.com
N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamideSubstituted PiperazinesN-substituted piperazinyl acetamides elsevierpure.com
4-(2-chloro acetamido) benzoic acid2-MercaptobenzimidazoleThioether-linked acetamides nih.gov

Substituent Effects on the Dichlorinated Imidazole Ring System

The electronic properties of the imidazole ring are significantly influenced by the nature and position of its substituents. numberanalytics.comresearchgate.net In this compound, the two chlorine atoms at positions 4 and 5 play a crucial role in modulating the reactivity and properties of the heterocyclic core.

Chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the imidazole ring, making it less susceptible to electrophilic substitution reactions compared to an unsubstituted imidazole. pharmaguideline.comlibretexts.org The withdrawal of electron density also decreases the basicity of the sp2-hybridized nitrogen atom (N-3) in the ring. numberanalytics.com

The introduction of other substituents onto the imidazole ring, either in place of or in addition to the chlorine atoms, would further modify its electronic character.

Electron-Donating Groups (EDGs) : Groups like alkyl (-R), hydroxyl (-OH), or amino (-NH2) would increase the electron density of the ring through inductive and/or resonance effects. This would enhance the ring's nucleophilicity and basicity, making it more reactive towards electrophiles. numberanalytics.comrsc.org

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO2) or cyano (-CN) would further decrease the ring's electron density, reinforcing the effect of the chlorine atoms. This would lead to a significant decrease in basicity and reactivity towards electrophilic attack. rsc.orgontosight.ai

The table below outlines the general effects of different classes of substituents on the properties of an imidazole ring.

Substituent TypeExamplesEffect on Electron DensityEffect on Basicity (pKa)Reactivity towards ElectrophilesReference
Strong Electron-Withdrawing (Inductive/Resonance)-NO2, -CN, -ClDecreasesDecreasesDecreases libretexts.orgrsc.org
Strong Electron-Donating (Resonance)-NH2, -OHIncreasesIncreasesIncreases numberanalytics.comrsc.org
Weak Electron-Donating (Inductive)-CH3, -C2H5Increases slightlyIncreases slightlyIncreases slightly numberanalytics.com

These substituent effects are fundamental in the rational design of new imidazole-based compounds, as they allow for the fine-tuning of the molecule's electronic properties, which in turn can influence its biological activity and potential applications. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 4,5 Dichloro 1h Imidazol 1 Yl Acetamide Derivatives

Correlation of Structural Features with Observed Biological Potency and Selectivity

The biological potency and selectivity of imidazole-based acetamides are intricately linked to the nature and position of substituents on the imidazole (B134444) ring and the acetamide (B32628) moiety. Research has demonstrated that modifications to these core structures can lead to significant variations in activity, particularly in anticancer and antimicrobial applications. nih.govresearchgate.netnih.govnih.gov

For instance, in a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives, the cytotoxic effects against human cancer cell lines were found to be highly dependent on the substituent at the 2-position of the acetamide group. nih.gov Compounds incorporating (benz)azole and piperazine (B1678402) moieties exhibited considerable cytotoxicity. Specifically, derivatives 11, 12, and 13 in the study demonstrated significant activity against both colon (HT-29) and breast (MCF-7) carcinoma cell lines, indicating that these specific structural additions are crucial for enhancing anticancer efficacy. nih.gov The study also noted that most of the synthesized compounds showed greater activity against the HT-29 cell line compared to the MCF-7 cell line, suggesting a degree of selectivity. nih.gov

Similarly, in a different series of acetamide derivatives, the presence of specific substituents was found to be critical for their potency. For example, a 3-ethoxy-4-hydroxy substituted compound and a 3-methoxy-4-hydroxy substituted compound were identified as highly potent against the HCT116 human colorectal cell line, with IC50 values significantly lower than the standard drug, 5-fluorouracil. nih.gov This highlights the importance of hydroxyl and alkoxy groups at specific positions on the aromatic ring for potent cytotoxic activity.

The following table summarizes the cytotoxic activity of selected imidazole acetamide derivatives against the HCT116 cell line, illustrating the impact of different substituents on their biological potency.

CompoundSubstituentIC50 (µM/ml) vs. HCT116
5k 3-methoxy-4-hydroxy0.00012
5l 3-ethoxy-4-hydroxy0.00005
5-fluorouracil (Standard) Not Applicable0.00615

Data sourced from a study on the biological evaluation of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. nih.gov

These findings underscore the principle that even minor structural modifications can lead to substantial changes in biological activity and selectivity, providing a roadmap for the rational design of more effective imidazole-based therapeutic agents.

Influence of Halogenation Patterns on Activity Profiles

Halogenation is a widely utilized strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net In the context of imidazole derivatives, the pattern of halogenation can have a profound impact on their biological activity profiles.

While a systematic study detailing the variation of halogenation patterns specifically for 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide and its direct impact on a single biological target is not extensively available in the reviewed literature, the general principles of halogenation in drug design are well-established. For example, the introduction of a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life. Bromine-containing molecules have also been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. researchgate.net

The development of efficient methods for the amidation of halogenated imidazoles further expands the possibilities for creating diverse chemical libraries with varying halogenation patterns. rsc.org This allows for a systematic exploration of how different halogens at various positions on the imidazole ring can fine-tune the biological activity and selectivity of the resulting acetamide derivatives. The electron-withdrawing nature of halogens can also influence the acidity of the N-H proton in the imidazole ring, which can be crucial for interactions with biological receptors.

Pharmacophore Modeling for Imidazole-Based Acetamides

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov This approach is particularly valuable for understanding the structure-activity relationships of a series of compounds and for designing new molecules with improved potency and selectivity. nih.gov

For imidazole-based acetamides, a pharmacophore model would typically consist of a set of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. dovepress.com The imidazole ring itself can act as a hydrogen bond acceptor at the sp2 nitrogen and potentially as a hydrogen bond donor from the N-H group, in addition to participating in aromatic stacking interactions. nih.gov The acetamide moiety provides a key hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are often crucial for binding to target proteins.

While a specific pharmacophore model for this compound is not publicly available, the general principles of pharmacophore modeling can be applied to this class of compounds. By aligning a set of active imidazole acetamide derivatives and identifying their common chemical features, a 3D pharmacophore model can be generated. This model can then be used to screen large chemical databases to identify novel scaffolds that fit the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov

Furthermore, pharmacophore models can be used in conjunction with molecular docking studies to refine the binding poses of ligands and to better understand the key interactions between the drug molecule and its biological target. nih.gov This combined approach can provide valuable insights into the mechanism of action and guide the optimization of lead compounds.

Investigating Steric and Electronic Effects on Biological Responses

The biological responses of this compound derivatives are governed by a delicate interplay of steric and electronic effects. The size, shape, and electron distribution of the molecule are critical determinants of its ability to bind to a biological target and elicit a pharmacological response.

Steric Effects: The steric bulk of substituents on the imidazole ring and the acetamide side chain can significantly influence biological activity. Large, bulky groups can create steric hindrance, preventing the molecule from fitting into the binding pocket of a target protein. Conversely, in some cases, a certain degree of steric bulk may be required for optimal interaction and to enhance selectivity. For example, in the study of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, the size and shape of the substituent on the thiazolidinone ring were found to be important for their cytotoxic activity. nih.gov

Electronic Effects: The electronic properties of the substituents play a crucial role in modulating the reactivity and binding affinity of the molecule. Electron-withdrawing groups, such as the two chlorine atoms in this compound, can increase the acidity of the imidazole N-H proton and alter the electron density of the ring system. This can affect the strength of hydrogen bonds and other non-covalent interactions with the target. Studies on other imidazole derivatives have shown that the presence of electron-withdrawing groups can lead to higher biological activity. jyoungpharm.org For instance, the introduction of nitro groups, which are strongly electron-withdrawing, has been shown to enhance the anticonvulsant properties of certain imidazole acetamides. jyoungpharm.org

Conversely, electron-donating groups can increase the electron density of the imidazole ring, which may be favorable for certain types of interactions. The balance between electron-donating and electron-withdrawing substituents is often key to achieving the desired biological profile. The diverse range of biological activities exhibited by imidazole derivatives, from anticancer to antimicrobial, highlights the versatility of this scaffold and the importance of fine-tuning its steric and electronic properties for specific therapeutic applications. nih.govmdpi.com

Investigation of Biological Activities and Molecular Mechanisms of 2 4,5 Dichloro 1h Imidazol 1 Yl Acetamide and Its Analogues Excluding Human Clinical Data

Antimicrobial Activity Studies

The antimicrobial potential of 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide and its related compounds has been explored against a range of bacterial and fungal pathogens.

Antibacterial Efficacy and Spectrum in In Vitro Models

While specific studies on the antibacterial activity of this compound are limited, research on analogous imidazole-based compounds provides insights into their potential efficacy. For instance, various N-substituted imidazole (B134444) derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com One study reported the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a compound designed as a pro-drug to release a potent antibacterial agent specifically within anaerobic bacteria. nih.gov This suggests that the imidazole scaffold, a core component of the subject compound, is a viable pharmacophore for developing antibacterial agents. Further research is necessary to determine the specific antibacterial spectrum and efficacy of this compound itself.

Antifungal Efficacy Against Pathogenic Fungi in In Vitro and Non-Human In Vivo Models

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal drugs belonging to this class. researchgate.net These compounds have demonstrated efficacy against a variety of pathogenic fungi.

In vitro studies on novel imidazole antimycotic agents have shown potent activity against dermatophytes such as Trichophyton spp. nih.gov For example, the imidazole analogue NND-502 exhibited strong in vitro antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of established antifungal agents like lanoconazole (B123884) and terbinafine. nih.gov In a non-human in vivo model using guinea pigs with tinea pedis, topical application of a 0.5% solution of NND-502 was more effective at eradicating the fungal infection compared to lanoconazole and terbinafine. nih.gov

Another study on a novel azole antifungal agent, R126638, demonstrated potent in vitro activity against various dermatophytes, Candida spp., and Malassezia spp. nih.gov In guinea pig models of dermatophyte infections, orally administered R126638 showed superior antifungal activity compared to itraconazole. nih.gov While these studies are on analogues, they highlight the potential of the imidazole core structure for potent antifungal activity.

Table 1: In Vitro Antifungal Activity of Imidazole Analogues

Compound Fungal Species MIC (µg/mL) Reference
NND-502 Trichophyton spp. Lower than lanoconazole and terbinafine nih.gov
R126638 Candida spp. < 1 nih.gov
R126638 Malassezia spp. < 1 nih.gov

Note: This table is based on data for analogue compounds and not this compound directly.

The primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds disrupt ergosterol production, leading to altered membrane fluidity and integrity, and ultimately, fungal cell death.

Anticancer and Antiproliferative Investigations

Derivatives of 4,5-dichloro-1H-imidazole have also been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines and targeting key signaling pathways.

In Vitro Cytotoxicity on Various Cancer Cell Lines

Silver(I) N-heterocyclic carbene (NHC) complexes derived from 4,5-dichloro-1H-imidazole have shown significant in vitro anticancer activity. nih.govsemanticscholar.org These complexes were evaluated against human ovarian (OVCAR-3), breast (MB157), and cervical (HeLa) cancer cell lines. nih.govsemanticscholar.org The silver complexes demonstrated notable efficacy against the ovarian and breast cancer cell lines, while having a minimal effect on the cervical cancer cell line. nih.govsemanticscholar.org

In one study, the IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined for these silver complexes. The results indicated that these compounds were more active against the MB157 breast cancer cell line. semanticscholar.org

Table 2: In Vitro Cytotoxicity of Ag(I) NHC Complexes Derived from 4,5-dichloro-1H-imidazole

Compound Cancer Cell Line IC50 (µM) Reference
Complex 1 OVCAR-3 (ovarian) ~20 semanticscholar.org
Complex 1 MB157 (breast) ~10 semanticscholar.org
Complex 2 OVCAR-3 (ovarian) ~25 semanticscholar.org
Complex 2 MB157 (breast) ~10 semanticscholar.org
Complex 3 OVCAR-3 (ovarian) ~30 semanticscholar.org

Note: These data are for silver complexes derived from 4,5-dichloro-1H-imidazole, not the specific acetamide (B32628) derivative.

Identification of Molecular Targets in Cancer Signaling Pathways (e.g., Kinase Inhibition)

Research into analogues of this compound has shed light on their potential molecular targets within cancer signaling pathways. A study on phenylacetamide derivatives featuring a 1H-imidazol-5-one variant revealed significant kinase inhibitory activity. nih.gov The most potent compound in this series, KIM-161, demonstrated cytotoxic IC50 values in the nanomolar range against HCT116 colon cancer and HL60 leukemia cell lines. nih.govresearchgate.netnih.gov

Mechanistic studies showed that KIM-161 did not primarily act by inhibiting tubulin polymerization or Src kinase, which are common targets for some anticancer drugs. nih.govnih.gov Instead, it was found to downregulate several other kinases, including members of the BRK, FLT, and JAK families. nih.govnih.gov Furthermore, KIM-161 strongly suppressed the signaling of ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulated the phosphorylation of AMPKα1 within HL60 cells. nih.govnih.gov These findings suggest that imidazole-based acetamide analogues can act as multi-kinase inhibitors, affecting various signaling pathways crucial for cancer cell proliferation and survival.

Antiviral Efficacy and Mechanistic Insights

The imidazole scaffold is a crucial component in many antiviral drugs, valued for its ability to interact with biological targets. nih.gov The structural features of the imidazole ring, being electron-rich, facilitate binding to various viral enzymes and proteins. nih.gov

While specific studies on the antiviral activity of this compound against SARS-CoV-2 are not extensively available, research on related imidazole derivatives suggests potential efficacy. Computational docking studies have been conducted on imidazole derivatives against the main protease (Mpro) of SARS-CoV-2 (PDB code: 6LU7). nih.gov These studies indicated that certain imidazole derivatives exhibit strong binding energies to the active site of the viral protease, suggesting a potential inhibitory effect on viral replication. nih.gov

One study identified a small-molecule inhibitor, (S,S)-2-(1-carboxy-2-[3-[3,5-dichlorobenzyl]-3H-imidazol-4-yl]-ethylamino)-4-methylpentanoic acid (MLN-4760), that interacts with the active catalytic site of angiotensin-converting enzyme 2 (ACE2), the functional receptor for SARS-CoV. nih.gov Although its direct inhibitory effect on SARS-CoV infection has not been demonstrated, its interaction with the viral entry receptor is noteworthy. nih.gov

The development of antiviral agents often involves targeting various stages of the viral life cycle, including attachment, entry, uncoating, replication, and release. youtube.com For SARS-CoV-2, inhibitors that block the entry of the virus into host cells by interacting with the Spike-RBD/ACE2 binding interface have shown promise. news-medical.net

The antiviral mechanisms of imidazole-based compounds are diverse. nih.gov Antiviral drugs typically function by inhibiting viral reproduction at different stages of the life cycle. youtube.com For coronaviruses, a key target is the main protease, which is essential for processing viral polyproteins into functional proteins. nih.gov The inhibition of this enzyme can halt viral replication. nih.gov

Another antiviral strategy is to block the virus's entry into the host cell. ebsco.com This can be achieved by targeting the interaction between the viral spike protein and the host cell receptor, such as ACE2 for SARS-CoV-2. nih.govnih.gov Some antiviral agents work by preventing the fusion of the viral envelope with the host cell membrane. nih.gov

Antiviral drugs can also inhibit the uncoating of the virus, preventing the release of its genetic material into the host cell. ebsco.com Furthermore, some compounds act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome. mdpi.com

Anti-inflammatory and Analgesic Effects in Preclinical Models

Several novel imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. In a study, a series of imidazole analogues were assessed using hot plate and paw edema methods in preclinical models. nih.gov

One particular compound, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, demonstrated significant analgesic activity, showing 89% activity at a 100 mg/kg body weight dose. nih.gov In the same study, other analogues, such as 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, exhibited potent anti-inflammatory effects, with 100% activity at a 100 mg/kg body weight dose, which was comparable to the standard drug diclofenac (B195802) salt. nih.gov

Molecular docking studies have suggested that these compounds may exert their anti-inflammatory effects by binding to the COX-2 receptor. nih.gov For instance, the compound with the highest analgesic activity showed a strong binding affinity to the COX-2 receptor, forming hydrogen bonds with key amino acid residues. nih.gov

Another study on methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles reported significant analgesic and anti-inflammatory responses in writhing and carrageenan-induced rat paw edema tests, respectively. nih.gov Notably, some of these compounds demonstrated a safer profile than the standard drug indomethacin, with reduced ulcerogenic activity. nih.gov A benzimidazole (B57391) derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3,5-diphenyl-1h-pyrazol-1-yl) ethanone, also showed significant anti-inflammatory and immunomodulatory effects in both acute and chronic inflammation models, reducing paw edema and levels of inflammatory markers like TNF-α and IL-6. researchgate.net

CompoundAnalgesic Activity (% at 100 mg/kg)Anti-inflammatory Activity (% at 100 mg/kg)Reference
1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole89%- nih.gov
2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole-100% nih.gov
2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole-100% nih.gov
Diclofenac Salt (standard)-100% (at 50 mg/kg) nih.gov

Anticonvulsant Activity and Associated Receptor Interactions (e.g., GABA Receptors)

The GABAergic system is a key target for many anticonvulsant drugs. Two novel nipecotic acid derivatives, which are GABA uptake inhibitors not acting preferentially on the GAT-1 transporter, have demonstrated anticonvulsant properties in rodent models. nih.gov These compounds, NNC 05-2045 and NNC 05-2090, were found to inhibit GABA transporters in synaptosomal preparations. nih.gov Their anticonvulsant action was observed in sound-induced seizures in mice and rats, as well as in the maximal electroshock (MES) test. nih.gov It is suggested that the inhibition of non-GAT-1 transporters, possibly GAT-3, is primarily responsible for their anticonvulsant effects. nih.gov

Antitubercular and Antimycobacterial Evaluation

The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Imidazole derivatives have shown promise in this area. A series of 4-(2,6-dichlorobenzyloxy)phenyl imidazole derivatives were synthesized and screened for in vitro anti-tubercular activities against Mycobacterium tuberculosis H37Rv. nih.gov

In another study, benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were designed and evaluated as antimycobacterial agents. rsc.org One of the most active compounds, which possesses a 2,4-dichloro phenyl moiety (IT06), showed significant activity with an IC50 of 2.03 μM against M. tuberculosis. rsc.org Another derivative, IT10, carrying a 4-nitro phenyl moiety, displayed an IC50 of 2.32 μM. rsc.org These compounds were also found to be selective for M. tuberculosis over a panel of non-tuberculous mycobacteria. rsc.org

Furthermore, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were synthesized and assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Some of these compounds were found to be active and were further evaluated for their in vivo antitubercular activity in mice models. nih.govresearchgate.net The inhibitory action of these compounds on vital mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase was also investigated. nih.govresearchgate.net

Compound SeriesTarget OrganismKey FindingsReference
4-(2,6-dichlorobenzyloxy)phenyl imidazole derivativesMycobacterium tuberculosis H37RvExhibited anti-tubercular activities. nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)M. tuberculosisIC50 of 2.03 μM. rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)M. tuberculosisIC50 of 2.32 μM. rsc.org
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesMycobacterium tuberculosis H37RvShowed in vitro and in vivo antitubercular activity; inhibited key mycobacterial enzymes. nih.govresearchgate.net

Antiparasitic Studies

Imidazole derivatives have been investigated for their potential as antiparasitic agents. A study on the anti-parasite action of imidazole derivatives suggested that their mechanism likely involves the induction of oxidative stress. nih.gov In this investigation, imidazole compounds were shown to restrict parasite growth in a dose-dependent manner. nih.gov This growth-inhibitory effect was significantly reduced in the presence of an antioxidant, indicating the role of oxidative stress. nih.gov Furthermore, treatment with these imidazole derivatives led to an increase in reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov

In another study, a series of new imidazole derivatives, including bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles, were synthesized and assessed for their in vitro potential to inhibit the growth of Toxoplasma gondii. researchgate.net The results showed that these imidazole derivatives have excellent selective activity against T. gondii compared to host cells. researchgate.net Five of the screened compounds exhibited significantly high selectivity towards the parasite. researchgate.net

Cationic gold(I)-carbene complexes with 4,5-diarylimidazolylidene ligands have also been tested against various protozoal parasites, including Leishmania major, Toxoplasma gondii, and Trypanosoma brucei. nih.gov Some of these complexes demonstrated higher activity against L. major amastigotes and T. gondii tachyzoites than approved drugs. nih.gov

The search for new antiparasitic agents has also focused on the rational design of inhibitors targeting enzymes like protein farnesyltransferase, with the imidazole ring being a key structural component. cnrs.fr

Antioxidant Potential Assessment in In Vitro Assays

In vitro antioxidant assays are fundamental in the preliminary screening of novel compounds to determine their potential to counteract oxidative stress. These assays are designed to measure the ability of a substance to neutralize free radicals and other reactive oxygen species (ROS) under controlled laboratory conditions. While direct experimental data on the in vitro antioxidant activity of this compound is not available in the reviewed scientific literature, the antioxidant potential of various structurally related imidazole analogues has been investigated. These studies provide valuable insights into the potential antioxidant characteristics that derivatives of the imidazole scaffold may possess.

The imidazole ring is a common motif in many biologically active molecules and has been the focus of numerous studies exploring its therapeutic potential, including its capacity as an antioxidant. The antioxidant activity of imidazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The substitution pattern on the imidazole ring can significantly influence this activity.

Several studies have reported on the antioxidant properties of imidazole derivatives bearing chloro and acetamide functionalities, which are relevant to the structure of this compound. For instance, a novel imidazole derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized and evaluated for its antioxidant potential. nih.govrsc.org The study found that the antioxidant activity of this ligand was notable, which was attributed to the presence of a hydroxyl group capable of donating a hydrogen atom to scavenge free radicals. nih.gov This highlights the importance of specific functional groups in conferring antioxidant properties to imidazole-based compounds.

In another study, a series of thio-substituted imidazole derivatives were synthesized and their antioxidant potential was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method in vitro. sapub.org The findings from this research indicated that several of the synthesized compounds exhibited significant antioxidant activity. sapub.org Although these compounds differ structurally from this compound, the results underscore the potential of the imidazole core to be a scaffold for the development of new antioxidant agents.

Furthermore, research into chloro-substituted bis(thiazoles) and imidazolyl thiazoles has shown that these compounds can display significant biological activities. researchgate.net While this particular study focused on antimicrobial activity, it demonstrates that halogenated imidazole derivatives are of interest in medicinal chemistry. The presence of dichloro substitution on the imidazole ring of this compound could theoretically influence its electronic properties and, by extension, its reactivity towards free radicals. However, without direct experimental evidence, this remains speculative.

The acetamide group present in this compound is another structural feature of interest. While research on imidazole thioacetanilide (B1681303) derivatives has primarily focused on their anti-HIV activity, the broader class of acetamides has been explored for various biological activities. nih.gov

Table of Investigated Analogues and their Reported Antioxidant Activities

Since no direct data for this compound is available, the following table summarizes the findings for related imidazole derivatives from the literature to provide a contextual understanding.

Compound/Derivative ClassAssay(s) PerformedKey FindingsReference(s)
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenolDPPH, ABTSThe ligand showed better antioxidant activity than its metal complexes, attributed to the presence of a hydroxyl group. nih.govrsc.org
Thio-substituted imidazolesDPPHSeveral synthesized derivatives demonstrated potent and significant antioxidant activity. sapub.org
Chloro-substituted imidazolyl thiazolesNot specified for antioxidant activityShowed excellent antibacterial and antifungal activity, indicating biological relevance of chloro-imidazole structures. researchgate.net

It is crucial to emphasize that the antioxidant potential of a specific compound cannot be reliably extrapolated from its analogues. The electronic and steric effects of the dichloro substitution at the 4 and 5 positions of the imidazole ring, combined with the N-acetamide group, create a unique chemical entity. Therefore, dedicated in vitro antioxidant studies, such as DPPH, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays, would be necessary to definitively determine the antioxidant capacity of this compound.

Computational Chemistry and Theoretical Studies on 2 4,5 Dichloro 1h Imidazol 1 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates.

For a compound like 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, molecular docking would be used to predict its binding affinity and mode of interaction within the active site of a target protein. The simulation calculates a docking score, which estimates the binding energy, with lower scores generally indicating a more favorable interaction.

In studies of similar heterocyclic compounds, molecular docking has been successfully employed to predict and rationalize biological activity. For instance, various imidazole (B134444), triazole, and acetamide (B32628) derivatives have been docked against targets like enzymes and receptors to explore their potential as anticancer, antidiabetic, or antimicrobial agents. ajchem-a.comresearchgate.netmdpi.com A study on imidazolo-triazole hydroxamic acid derivatives used molecular docking to evaluate their binding energy against the HDAC2 receptor, with the best-performing compound showing a binding energy of -8.7 kcal/mol. ajchem-a.com This process helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Example Compound ClassTarget ProteinReported Binding Energy (kcal/mol)Reference
Imidazolo-triazole hydroxamic acid derivativesHDAC2-8.7 ajchem-a.com
1,4-bis(4,5-diphenyl-1H-imidazol-2-yl) benzeneLDHA-10.6 researchgate.net
2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem)2Z5X (Alzheimer's-related)-8.00 nih.gov
2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem)4BDT (Alzheimer's-related)-9.60 nih.gov

This table presents data from studies on analogous compounds to illustrate the application of molecular docking.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and energies of chemical reactions.

For this compound, DFT calculations could elucidate its molecular geometry, stability, and electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.com A smaller energy gap suggests higher reactivity. nih.gov

DFT studies on related imidazole derivatives have been performed to understand their coordination behavior, reactivity, and photophysical properties. researchgate.netmdpi.com For example, a DFT analysis of 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (B47542) was used to determine its optimized bond parameters and describe its stability and chemical reactivity through frontier molecular orbital computations. consensus.app Similarly, calculations on 4,5-dichloroimidazole (B103490) have been used to investigate the effect of solvents on its electron density distribution. researchgate.net

DFT-Calculated PropertySignificanceExample Application on Analogous CompoundsReference
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.Used to compare the reactivity of imidazole tautomers. sciencepublishinggroup.com
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.Analyzed for imidazolo-triazole derivatives to identify reactive sites. ajchem-a.com
Optimized GeometryPredicts bond lengths and angles of the most stable molecular conformation.Calculated for a novel imidazole derivative to confirm its structure. nih.gov
Mulliken ChargesDescribes the charge distribution across the atoms in a molecule.Determined for an imidazopyridine derivative to understand atomic charges. nih.gov

This table illustrates common DFT calculations and their applications in the study of related heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of ligands and the stability of ligand-protein complexes over time.

If this compound were identified as a potential ligand for a protein target through docking, MD simulations would be the next step to validate the stability of the predicted binding pose. The simulation tracks changes in the system's structure, with key metrics like the Root Mean Square Deviation (RMSD) used to assess stability. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. researchgate.netnih.gov

MD simulations have been applied to various imidazole-containing compounds to confirm their interaction with biological targets. ajchem-a.commdpi.com For instance, a 100 ns MD simulation was used to examine the stability of a complex between a synthesized imidazole derivative and the LDHA protein, confirming its stability throughout the simulation. researchgate.net These simulations provide deeper insights into the dynamic nature of molecular interactions that static docking models cannot capture. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the quantitative chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govsemanticscholar.org

To develop a QSAR model for a series of analogues of this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, various molecular descriptors (e.g., topological, electronic, hydrophobic) would be calculated for each compound. Statistical methods are then used to build a mathematical model linking these descriptors to the observed activity. nih.gov

The robustness of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). rsc.org A reliable model can guide the design of new derivatives with potentially enhanced activity. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Analysis

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor ADME profiles, such as low oral bioavailability or high toxicity. researchgate.net

For this compound, various ADME parameters would be calculated using specialized software. These parameters often include predictions for human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. mdpi.com Properties related to "drug-likeness," such as adherence to Lipinski's Rule of Five, are also assessed. nih.gov

Studies on similar heterocyclic compounds frequently report in silico ADME profiles. For example, an analysis of an imidazopyridine derivative (Alpidem) determined that it possesses pharmacologically favorable properties, including a good bioavailability score. nih.govresearchgate.net Such predictions help prioritize compounds for further experimental testing. nih.gov

ADME ParameterImportance in Drug DiscoveryTypical Predicted Value for Drug-like Molecules
Human Intestinal AbsorptionPredicts how well the compound is absorbed from the gut.>80-90% for well-absorbed compounds. mdpi.com
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.Permeability values >1.0 are often considered high.
CYP Enzyme InhibitionPredicts potential for drug-drug interactions.Should ideally be non-inhibitory for major isoforms (e.g., CYP3A4, CYP2D6). mdpi.com
Blood-Brain Barrier (BBB) PenetrationIndicates if a compound can enter the central nervous system.Desirable for CNS targets, undesirable for peripherally acting drugs.
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and potential for oral activity.Adherence to rules (e.g., MW < 500, logP < 5). nih.gov

This table outlines key ADME parameters and their general significance in computational drug discovery.

Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery

Cheminformatics combines computational methods with chemical information to solve problems in chemistry and drug discovery. One of its primary applications is virtual screening, where large databases of chemical compounds are computationally screened against a biological target to identify potential hits. This process is much faster and more cost-effective than traditional high-throughput screening.

Starting with a lead compound like this compound, cheminformatics tools could be used to search for commercially available or synthetically accessible analogues with similar structural features but potentially improved properties. Similarity searching, based on molecular fingerprints, or substructure searching can be employed to identify these related molecules. These identified analogues can then be subjected to the computational analyses described above, such as molecular docking and ADME prediction, to prioritize them for synthesis and biological testing. This iterative cycle of design, prediction, and testing is a cornerstone of modern drug discovery.

Future Perspectives and Emerging Research Avenues for 2 4,5 Dichloro 1h Imidazol 1 Yl Acetamide Research

Development of Novel and Greener Synthetic Routes for Improved Efficiency

The synthesis of imidazole (B134444) derivatives has traditionally relied on methods that can be time-consuming and may require harsh reaction conditions. nih.gov The future of synthesizing 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide and its analogs lies in the adoption of green chemistry principles. These approaches aim to enhance reaction rates, improve yields, and minimize the use of hazardous solvents. nih.gov

Recent advancements in the synthesis of imidazole-based compounds have highlighted the potential of solvent-free, one-pot procedures. nih.gov For instance, the El-Saghier reaction, a novel and green method for creating imidazole derivatives, involves the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions, achieving high yields in a short timeframe. nih.govacs.org Such methodologies could be adapted for the synthesis of this compound, offering a more sustainable and efficient production pathway.

The table below outlines a comparison between traditional and potential greener synthetic approaches for imidazole derivatives.

FeatureTraditional SynthesisGreener Synthetic Routes
Solvent Use Often requires hazardous organic solventsMinimal to no solvent use (solvent-free conditions) nih.gov
Reaction Time Can be lengthySignificantly reduced reaction times nih.gov
Energy Consumption May require prolonged heatingMore energy-efficient, sometimes at lower temperatures nih.gov
Yields VariableOften results in high to excellent yields nih.gov
Environmental Impact Higher waste generation and use of toxic reagentsReduced waste and use of more benign reagents nih.gov

Exploration of Additional Therapeutic Applications for Imidazole-Acetamide Derivatives

The imidazole ring is a versatile pharmacophore found in a multitude of FDA-approved drugs. scilit.com Imidazole-acetamide derivatives, in particular, have shown significant promise in oncology. Many compounds within this class act as kinase inhibitors, targeting enzymes crucial for cancer cell signaling pathways. nih.gov The structural features of this compound suggest its potential as an anticancer agent. Future research should focus on screening this compound against a panel of cancer cell lines to determine its antiproliferative activity.

Beyond cancer, imidazole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and antiviral agents. nih.govijcrt.org The unique electronic and structural properties of the imidazole ring allow it to interact with various biological targets. nih.gov Consequently, a key future direction for this compound research is the systematic evaluation of its efficacy in these other therapeutic areas.

Advanced Mechanistic Elucidation and Target Validation in Preclinical Models

A critical step in the development of any new therapeutic agent is understanding its mechanism of action. For this compound, future research must prioritize the identification and validation of its molecular targets. Given the known activity of related compounds, initial studies could focus on its potential to inhibit protein kinases. nih.gov In vitro kinase assays can provide a preliminary assessment of its inhibitory profile.

Following target identification, preclinical studies in cell-based and animal models will be essential to validate these findings. These studies will help to elucidate the downstream signaling pathways affected by the compound and to establish a clear link between its molecular mechanism and its therapeutic effect. The development of resistance is a common challenge in cancer therapy, and preclinical models can also be used to investigate potential resistance mechanisms to this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. acs.orgengineering.org.cn These powerful computational tools can be leveraged at multiple stages of the research and development pipeline for this compound.

The table below summarizes the potential applications of AI and ML in the research of this compound.

Application AreaSpecific AI/ML TechniquePotential Impact
Synthesis Planning Retrosynthesis prediction algorithmsIdentification of novel and more efficient synthetic pathways cas.orgresearchgate.net
Compound Design Generative models, virtual screeningDesign of new derivatives with enhanced potency and selectivity ijcrt.org
Activity Prediction Quantitative Structure-Activity Relationship (QSAR) modelsPrioritization of compounds for synthesis and testing acs.org
Toxicity Assessment Predictive toxicology modelsEarly identification of potential safety concerns ijcrt.org

Translational Research Prospects in Further Preclinical Models

Should this compound demonstrate promising activity and a well-defined mechanism of action in initial preclinical studies, the next logical step is to advance it into more complex translational research models. This includes testing in patient-derived xenograft (PDX) models for oncology applications, which more accurately reflect the heterogeneity of human tumors.

Pharmacokinetic and pharmacodynamic (PK/PD) studies will also be crucial to understand how the compound is absorbed, distributed, metabolized, and excreted, and to establish a dose-response relationship. These studies are essential for determining the therapeutic window and for designing future clinical trials. The ultimate goal of this translational research is to gather the necessary data to support an Investigational New Drug (IND) application and move this compound into human clinical trials.

Q & A

Q. What are the common synthetic routes for 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, and how can purity be ensured?

The synthesis typically involves cyclization reactions of nitriles or amides with dichloro-substituted imidazole precursors. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a viable route . Key steps include:

  • Reagent selection : Use catalysts (e.g., Ni) and oxidizing agents (e.g., H₂O₂) to control reaction specificity.
  • Purification : Column chromatography or recrystallization ensures purity, validated via melting point analysis and HPLC (>95% purity) .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., imidazole protons at δ 7.2–7.8 ppm) and IR (C=O stretch ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent effects (e.g., chloro groups deshield adjacent protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 245.02) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₆H₆Cl₂N₃O) with <0.3% deviation .

Q. What are structurally related imidazole derivatives, and how do their properties differ?

  • Analogues : 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (electron-withdrawing Cl enhances stability) vs. 2-(4-methoxyphenyl) derivatives (electron-donating OMe increases solubility) .
  • Reactivity : Dichloro-substituted imidazoles exhibit higher electrophilicity, enabling nucleophilic substitutions at the acetamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Factorial Design : Use a 2³ design to test variables: temperature (25–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions .
  • Case Study : Increasing Ni catalyst from 1% to 1.5% improved yield from 68% to 82% while reducing byproducts (e.g., uncyclized intermediates) .

Q. How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-Response Studies : Test IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate selective toxicity .
  • Mechanistic Profiling : Use enzymatic assays (e.g., lactate dehydrogenase inhibition) to clarify whether cytotoxicity arises from off-target effects .
  • Statistical Validation : Apply ANOVA to confirm reproducibility across biological replicates (p < 0.05) .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The dichloro group shows strong hydrophobic interactions in active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Byproduct Formation : At scale, prolonged reaction times increase dimerization. In-line FTIR monitors reaction progress to terminate at ~90% conversion .
  • Solvent Recovery : Switch from DMF to recyclable ethanol/water mixtures, reducing waste (confirmed via LCA analysis) .

Q. How do the dichloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : Cl atoms decrease electron density at C-2, facilitating Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis, 70–85% yield) .
  • Steric Effects : Steric hindrance at C-4 and C-5 limits regioselectivity in nucleophilic substitutions (e.g., SNAr reactions) .

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Reactant of Route 1
2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
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2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.